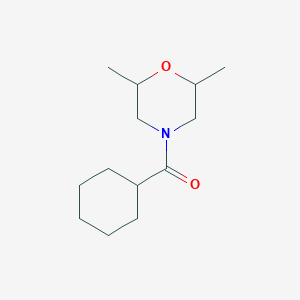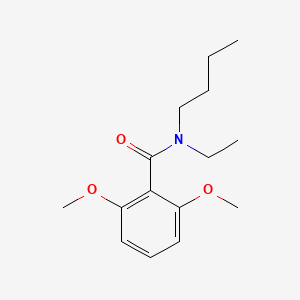
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine
説明
4-(Cyclohexylcarbonyl)-2,6-dimethylmorpholine (CDCM) is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. CDCM is a versatile molecule that can be used as a building block for the synthesis of various compounds with different biological activities.
作用機序
The mechanism of action of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives is not fully understood. However, it is believed that they exert their biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have been shown to inhibit the activity of various enzymes, such as proteases, kinases, and phosphodiesterases.
Biochemical and Physiological Effects:
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, some 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Others have been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce inflammation in animal models. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have also been investigated for their potential as anti-viral agents, particularly against HIV and herpes simplex virus.
実験室実験の利点と制限
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives have several advantages for use in lab experiments. They are relatively easy to synthesize and can be modified to produce compounds with different biological activities. They are also stable under normal lab conditions and can be stored for extended periods of time. However, 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives can be toxic at high concentrations and may require special handling and disposal procedures.
将来の方向性
There are several future directions for research on 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives. One area of interest is the development of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives as potential anti-viral agents, particularly against emerging viruses such as SARS-CoV-2. Additionally, 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives could be investigated for their potential as anti-inflammatory agents for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
科学的研究の応用
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine has been used in various scientific research applications, particularly in the field of drug discovery. It can be used as a building block for the synthesis of various compounds with different biological activities, such as anti-cancer, anti-inflammatory, and anti-viral activities. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have also been investigated for their potential as anti-tumor agents, anti-microbial agents, and anti-oxidant agents.
特性
IUPAC Name |
cyclohexyl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-8-14(9-11(2)16-10)13(15)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSTWWDPIVXYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,6-dimethyl-N-[(3-methyloxetan-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B3978038.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978042.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3978058.png)

![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)
![1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol](/img/structure/B3978078.png)
![methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)

![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)
![N-allyl-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3978100.png)

![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3978125.png)
